Zinc ascorbate

説明

Zinc ascorbate is a compound formed by the combination of zinc and ascorbic acid (vitamin C). It is known for its potential health benefits, including its role in immune support and antioxidant activity. This compound is used in various applications, ranging from nutritional supplements to potential therapeutic agents.

準備方法

Synthetic Routes and Reaction Conditions: Zinc ascorbate can be synthesized through the reaction of zinc acetate and ascorbic acid in an aqueous medium under ambient conditions. The reaction leads to the formation of a molecular complex with the formula Zn_x(AA)_y(OAc)_z, where AA represents ascorbate . The process involves the formation of nanoscale particles with emergent optical properties .

Industrial Production Methods: Industrial production of this compound typically involves the controlled reaction of zinc salts (such as zinc acetate) with ascorbic acid. The reaction conditions, including temperature, pH, and concentration, are optimized to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions: Zinc ascorbate undergoes various chemical reactions, including complexation and redox reactions. The complexation reaction between zinc acetate and ascorbic acid results in the formation of luminescent nanoscale particles .

Common Reagents and Conditions: The primary reagents used in the synthesis of this compound are zinc acetate and ascorbic acid. The reaction is typically carried out in an aqueous medium under ambient conditions .

Major Products Formed: The major product formed from the reaction of zinc acetate and ascorbic acid is a molecular complex with the formula Zn_x(AA)_y(OAc)_z. This complex exhibits strong luminescence in the blue region of wavelengths .

科学的研究の応用

Immune Support

Zinc is essential for immune function, and ascorbic acid enhances its bioavailability. The combination of these two compounds has been shown to have synergistic effects on the immune system:

- Enhanced Immune Function: Zinc ascorbate may improve the activity of immune cells, such as neutrophils and lymphocytes, which are crucial for fighting infections. Studies indicate that this compound can boost the production of cytokines, which are signaling molecules that mediate and regulate immunity .

- Antioxidant Properties: Both zinc and vitamin C are known antioxidants. This compound helps neutralize free radicals, reducing oxidative stress and inflammation, which are linked to chronic diseases .

Oral Health

This compound plays a significant role in maintaining oral health due to its antibacterial properties:

- Antimicrobial Activity: Research shows that this compound exhibits antibacterial effects against common oral pathogens such as Staphylococcus aureus and Escherichia coli. Its minimum inhibitory concentrations are lower than those of zinc or vitamin C alone, making it a potent agent for preventing dental caries and periodontal disease .

- Collagen Synthesis: Ascorbic acid is vital for collagen synthesis, while zinc stabilizes collagen structures. This dual action supports tissue repair and healing in oral tissues .

Therapeutic Potential Against Viral Infections

Recent studies have investigated this compound's potential in treating viral infections, particularly COVID-19:

- Inhibition of SARS-CoV-2: this compound has been hypothesized to act as a zinc ionophore, facilitating the entry of zinc ions into cells. This increased intracellular zinc concentration may enhance antiviral resistance against SARS-CoV-2 by inhibiting viral replication .

- Clinical Trials: A randomized clinical trial examined high-dose zinc and ascorbic acid supplementation in patients with COVID-19 but found no significant difference in symptom duration compared to standard care. However, the specific role of this compound was not directly tested in this study, indicating a need for further research focused on this compound .

Nutraceutical Formulations

This compound is increasingly included in dietary supplements due to its enhanced stability and bioavailability compared to other forms of zinc:

- Supplementation Benefits: It is commonly found in multivitamins aimed at addressing deficiencies in zinc and vitamin C. The chelation of zinc with ascorbic acid improves absorption rates through the digestive tract .

- Enhanced Stability: The complex formed by zinc and ascorbic acid prevents premature dissociation, ensuring that both nutrients reach their target sites effectively .

Table 1: Summary of Key Studies on this compound

作用機序

Zinc ascorbate exerts its effects through several mechanisms:

Antioxidant Activity: Ascorbate acts as a major antioxidant, scavenging reactive oxygen species and reducing oxidative stress.

Enzyme Cofactor: this compound serves as a cofactor for a large family of dioxygenases, which control transcription, formation of extracellular matrix, and epigenetic processes.

Immune Support: this compound supports immune function by enhancing the activity of T-lymphocytes and the production of interferons and antibodies.

類似化合物との比較

Zinc ascorbate can be compared with other zinc compounds and ascorbate derivatives:

生物活性

Zinc ascorbate, a chelated form of zinc and ascorbic acid (vitamin C), has garnered attention for its potential biological activities, particularly in the context of immune function, antimicrobial properties, and its role as an antioxidant. This article delves into the various biological activities associated with this compound, supported by recent research findings and case studies.

This compound functions primarily through its dual components:

- Zinc : Essential for numerous biological processes, zinc plays a critical role in immune function, cell division, and enzymatic reactions.

- Ascorbic Acid : Known for its antioxidant properties, ascorbic acid helps in neutralizing reactive oxygen species (ROS) and supports the immune system.

The combination of these two components enhances their individual effects. This compound acts as a zinc ionophore , facilitating the transport of zinc ions into cells more effectively than unchelated forms of zinc or vitamin C alone. This property is particularly significant in enhancing intracellular zinc concentrations, which is crucial for various cellular functions.

2. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria:

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.064% |

| Escherichia coli | 0.128% |

These MIC values are significantly lower than those required for other forms of ascorbic acid or zinc, highlighting the enhanced efficacy of this compound in combating bacterial infections .

3. Superoxide Dismutase-Like Activity

This compound has been shown to possess superoxide dismutase (SOD)-like activity , which is crucial for mitigating oxidative stress within cells. A study indicated that this compound had significantly higher SOD-like activity compared to other derivatives of ascorbic acid and unchelated zinc (P < 0.001) . This activity suggests that it can effectively reduce ROS levels, thereby protecting cells from oxidative damage.

4.1 COVID-19 Research

There is growing interest in the potential role of this compound in the prevention and treatment of COVID-19. A hypothesis proposed that its ability to increase intracellular zinc levels could inhibit the replication of SARS-CoV-2, the virus responsible for COVID-19. Current clinical trials are exploring this potential, although results are still pending .

4.2 Case Studies

A notable case involved a 66-year-old patient with Parkinsonism who showed rapid improvement following intravenous administration of vitamin C and zinc supplements, including this compound. This case underscores the potential neuroprotective effects of these compounds .

5. Summary of Findings

The biological activities of this compound can be summarized as follows:

- Enhanced Zinc Absorption : Acts effectively as a zinc ionophore.

- Antimicrobial Efficacy : Demonstrates significant activity against key bacterial pathogens.

- Oxidative Stress Reduction : Exhibits SOD-like activity that helps in reducing oxidative damage.

- Potential Therapeutic Applications : Investigated for use in COVID-19 and other health conditions.

6. Conclusion

This compound represents a promising compound with multifaceted biological activities that may enhance immune responses, provide antimicrobial effects, and protect against oxidative stress. Ongoing research will further elucidate its therapeutic potential and applications in clinical settings.

特性

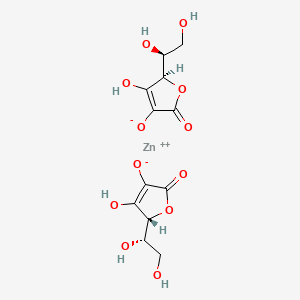

IUPAC Name |

zinc;(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H8O6.Zn/c2*7-1-2(8)5-3(9)4(10)6(11)12-5;/h2*2,5,7-10H,1H2;/q;;+2/p-2/t2*2-,5+;/m00./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWRJFSIRMWUMAE-ZZMNMWMASA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C1C(=C(C(=O)O1)[O-])O)O)O.C(C(C1C(=C(C(=O)O1)[O-])O)O)O.[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@@H]1C(=C(C(=O)O1)[O-])O)O)O.C([C@@H]([C@@H]1C(=C(C(=O)O1)[O-])O)O)O.[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O12Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331242-75-2, 134343-96-7 | |

| Record name | Zinc ascorbate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0331242752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinc ascorbate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14485 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zinc -[(L-ascorbato O2),(L-ascorbato O2 O3)]- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC ASCORBATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TI35313XW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。